P2X4 antagonist-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P2X4 antagonist-1 is a compound that selectively inhibits the P2X4 receptor, a subtype of the P2X receptor family. These receptors are ATP-gated ion channels that play crucial roles in various physiological and pathological processes, including inflammation, pain, and immune responses . This compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as neuropathic pain and inflammatory diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of P2X4 antagonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of tritium-labeling to produce a high-potency allosteric P2X4 receptor antagonist . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by the addition of deionized water (ddH2O) to achieve the desired concentration .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and potency of the final product. The process may also include the development of radioligand binding assays using human embryonic kidney (HEK293) cell membranes recombinantly expressing the human P2X4 receptor .

Análisis De Reacciones Químicas

Types of Reactions: P2X4 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency.

Common Reagents and Conditions: Common reagents used in these reactions include ATP, adenosine 5’-triphosphate, and other nucleotide analogs such as adenosine 5’-diphosphate (ADP) and α,β-methylene-ATP . The reactions are typically carried out under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are evaluated for their efficacy and selectivity in inhibiting the P2X4 receptor .

Aplicaciones Científicas De Investigación

Pharmacological Profile of P2X4 Antagonist-1

Chemical Structure and Selectivity

NP-1815-PX is characterized by its high potency and selectivity for the P2X4 receptor over other subtypes. It has demonstrated significant efficacy in preclinical models, particularly in alleviating chronic pain without affecting acute pain sensitivity. This selective action is critical for developing therapeutic agents that minimize side effects associated with broader receptor inhibition .

Applications in Chronic Pain Management

Numerous studies have highlighted the potential of this compound in managing chronic pain:

- Anti-Allodynic Effects : In models of nerve damage, NP-1815-PX has shown to alleviate mechanical allodynia without impacting acute pain responses. This suggests that targeting microglial P2X4 receptors could be beneficial for chronic pain treatment .

- Preclinical Models : Research employing spinal nerve transection and herpetic pain models has validated the anti-allodynic properties of NP-1815-PX, indicating its potential as a therapeutic agent for neuropathic pain conditions .

Mechanistic Insights

Calcium Flux Assays : Studies have utilized calcium flux assays to characterize the binding efficacy and potency of P2X4 antagonists. These assays confirmed that NP-1815-PX effectively inhibits ATP-induced calcium influx in human and rodent P2X4 receptors, reinforcing its role as a potent antagonist .

Allosteric Binding Sites : Recent research has identified allosteric binding sites on the P2X4 receptor that may be targeted by compounds like NP-1815-PX. This discovery opens avenues for designing more selective modulators that can fine-tune receptor activity without complete blockade .

Case Study 1: Chronic Pain Model

In a study involving spinal nerve transection, NP-1815-PX was administered intrathecally to evaluate its effects on mechanical allodynia. Results indicated a significant reduction in allodynic responses compared to control groups, highlighting its potential therapeutic benefits in chronic pain management .

Case Study 2: Neuroinflammation

Another study explored the role of P2X4 antagonists in neuroinflammatory models. The administration of NP-1815-PX resulted in reduced inflammatory markers and improved behavioral outcomes, suggesting its utility in treating neuroinflammatory disorders .

Data Tables

Mecanismo De Acción

P2X4 antagonist-1 exerts its effects by selectively binding to the P2X4 receptor, thereby inhibiting its activation by ATP . This inhibition prevents the influx of cations such as calcium and sodium, which are essential for the receptor’s signaling pathways . The compound’s mechanism of action involves allosteric modulation, where it binds to a site distinct from the ATP-binding site, leading to conformational changes that reduce the receptor’s activity .

Comparación Con Compuestos Similares

P2X4 antagonist-1 is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor subtypes . Similar compounds include PSB-15417, NC-2600, and NP-1815-PX, which also target P2X4 receptors but may differ in their selectivity and pharmacokinetic properties . This compound stands out due to its ability to inhibit the receptor at nanomolar concentrations, making it a valuable tool for research and therapeutic applications .

Actividad Biológica

P2X4 antagonist-1, a compound targeting the P2X4 purinergic receptor, has garnered significant attention in recent research due to its potential therapeutic applications in various pathological conditions, including cancer and neuropathic pain. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for treatment.

Overview of P2X4 Receptors

P2X4 receptors are ligand-gated ion channels activated by extracellular ATP. They are widely expressed in various tissues, including the central nervous system (CNS) and immune cells, where they play crucial roles in inflammation, pain sensation, and cellular signaling. The dysregulation of P2X4 receptors has been implicated in several diseases, making them a promising target for therapeutic intervention .

This compound functions primarily by inhibiting the receptor's activity, thereby reducing ATP-mediated signaling pathways. This inhibition can lead to decreased release of pro-inflammatory cytokines and reduced cell proliferation in cancerous tissues. For instance, studies have shown that the use of P2X4 antagonists can significantly decrease the viability and invasive capabilities of prostate cancer (PCa) cells .

In Vitro Studies

- Cell Viability and Migration : The P2X4 antagonist 5-BDBD demonstrated a dose-dependent decrease in viability of various PCa cell lines (e.g., PC3, DU145). Additionally, it inhibited migration and invasion, suggesting that P2X4 plays a critical role in tumor aggressiveness .

- Cytokine Release : In THP-1 macrophages stimulated with ATP, treatment with P2X4 antagonists led to a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that P2X4 antagonism may have therapeutic potential in conditions characterized by excessive inflammation .

In Vivo Studies

In mouse models, knockdown of P2X4 expression resulted in reduced tumor growth rates and diminished neurological deficits following intracerebral hemorrhage (ICH). These findings highlight the receptor's involvement not only in cancer progression but also in neuroinflammatory responses .

Data Table: Summary of Biological Activities

Case Study 1: Prostate Cancer Treatment

In a clinical context, the application of P2X4 antagonists has been explored for treating advanced prostate cancer. High expression levels of P2X4 were correlated with worse patient outcomes. The use of antagonists like 5-BDBD showed promise in reducing tumor cell viability and migration, suggesting a potential new avenue for therapy .

Case Study 2: Neuroinflammation

A study involving ICH models demonstrated that silencing P2X4 expression alleviated neurological deficits and reduced inflammatory markers. This indicates that targeting P2X4 could provide neuroprotective effects following traumatic brain injuries .

Propiedades

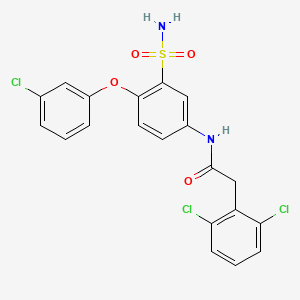

Fórmula molecular |

C20H15Cl3N2O4S |

|---|---|

Peso molecular |

485.8 g/mol |

Nombre IUPAC |

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-(2,6-dichlorophenyl)acetamide |

InChI |

InChI=1S/C20H15Cl3N2O4S/c21-12-3-1-4-14(9-12)29-18-8-7-13(10-19(18)30(24,27)28)25-20(26)11-15-16(22)5-2-6-17(15)23/h1-10H,11H2,(H,25,26)(H2,24,27,28) |

Clave InChI |

APMQUMCNTBOSHY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)Cl)S(=O)(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.